CEP-7055 is a synthetic compound classified as a vascular endothelial growth factor receptor 2 tyrosine kinase inhibitor. It is recognized for its potent inhibitory activity against the vascular endothelial growth factor signaling pathway, which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. This compound is derived from CEP-5214 and features a unique structure characterized by a C3-(isopropylmethoxy) fused pyrrolocarbazole framework with an N,N-dimethyl glycine ester moiety, enhancing its water solubility and bioavailability for oral administration .
The primary chemical reaction of interest involving CEP-7055 is its interaction with the vascular endothelial growth factor receptor 2. As a tyrosine kinase inhibitor, it competes with ATP for binding to the kinase domain of the receptor, thereby preventing autophosphorylation and subsequent downstream signaling that leads to angiogenesis. This inhibition results in reduced tumor growth and metastasis in preclinical models .
Additionally, the synthesis of CEP-7055 involves several
CEP-7055 exhibits significant biological activity as an antiangiogenic agent. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth by targeting both primary and metastatic lesions. It has shown to effectively reduce tumor size in various cancer models, including renal cell carcinoma xenografts, highlighting its potential as a therapeutic agent in oncology . The compound's ability to inhibit vascular endothelial growth factor receptor signaling not only affects tumor proliferation but also impacts the tumor microenvironment by reducing blood supply to tumors.
The synthesis of CEP-7055 involves several steps that typically include:
These methods ensure that CEP-7055 retains its desired pharmacological properties while being suitable for oral administration .
CEP-7055 is primarily investigated for its applications in cancer therapy due to its antiangiogenic properties. Its ability to inhibit vascular endothelial growth factor receptor signaling makes it a candidate for treating various solid tumors, particularly those characterized by excessive angiogenesis. Clinical trials have explored its efficacy in patients with solid tumors, although development has been discontinued after phase II trials due to insufficient efficacy data .
Studies on CEP-7055's interactions have focused on its pharmacokinetics and pharmacodynamics. It has been shown to have favorable absorption characteristics when administered orally, with studies indicating significant bioavailability. Additionally, interaction studies with other drugs are crucial for understanding potential synergies or adverse effects when used in combination therapies .
The compound's mechanism of action suggests it may interact with other signaling pathways involved in cancer progression, which could be explored further in combination with other anti-cancer agents.
Several compounds exhibit similar mechanisms of action as CEP-7055, particularly those targeting vascular endothelial growth factor receptors or possessing tyrosine kinase inhibitory properties. Here are some notable examples:
CEP-7055 is unique due to its specific design as an orally active prodrug that enhances water solubility while maintaining potent inhibitory activity against vascular endothelial growth factor receptor 2. This specificity may provide advantages in terms of pharmacokinetics and patient compliance compared to other compounds that may require intravenous administration.
CEP-7055 is chemically defined as the N,N-dimethylglycine ester of CEP-5214, specifically characterized as a C3-(isopropylmethoxy) fused pyrrolocarbazole derivative with potent pan-vascular endothelial growth factor receptor kinase inhibitory properties. The compound belongs to a novel class of indenopyrrolocarbazole-based vascular endothelial growth factor receptor tyrosine kinase inhibitors that emerged from systematic structure-activity relationship studies. The molecular architecture of CEP-7055 is built upon a complex polycyclic framework that incorporates both the pharmacologically active pyrrolocarbazole core and a strategically positioned ester functional group designed to enhance bioavailability.
The systematic chemical name for CEP-7055 is N,N-dimethylglycine 3-{5,6,7,13-tetrahydro-9-[(1-methylethoxy)methyl]-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl}propyl ester, reflecting its complex multicyclic structure and ester linkage. This nomenclature system captures the essential structural elements including the indeno-pyrrolo-carbazole tricyclic core system, the isopropoxymethyl substituent at the C9 position, and the dimethylglycine ester moiety that distinguishes it from the parent compound CEP-5214. The compound is registered under the Chemical Abstracts Service number 402857-58-3 and carries the Unique Ingredient Identifier code AD6CBG7OXO.
The molecular structure exhibits achiral stereochemistry, indicating the absence of stereogenic centers that would generate optical isomers. This structural characteristic simplifies the synthetic preparation and eliminates concerns regarding stereoisomeric purity in pharmaceutical development. The compound features a rigid polycyclic framework that maintains the essential binding determinants for vascular endothelial growth factor receptor interaction while incorporating the flexible ester side chain that serves as the prodrug functionality.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₃₂H₃₅N₃O₄ |
| Molecular Weight | 525.638 g/mol |
| Stereochemistry | Achiral |
| Defined Stereocenters | 0 |
| E/Z Centers | 0 |
| Optical Activity | None |
| Net Charge | 0 |
The development of CEP-7055 as a prodrug derivative of CEP-5214 was driven by the critical need to overcome significant aqueous solubility limitations that hindered the oral bioavailability of the parent compound. CEP-5214, while demonstrating exceptional potency against vascular endothelial growth factor receptor kinases with half-maximal inhibitory concentration values of 16 nanomolar, 8 nanomolar, and 4 nanomolar for vascular endothelial growth factor receptor 1, receptor 2, and receptor 3 respectively, exhibited insufficient water solubility for practical oral administration. The strategic conversion to the N,N-dimethylglycine ester prodrug represented a sophisticated pharmaceutical chemistry approach to enhance drug delivery characteristics while preserving the essential pharmacological activity.
The synthetic strategy for CEP-7055 builds upon the established preparation methods for the parent pyrrolocarbazole CEP-5214, followed by esterification with N,N-dimethylglycine. The original synthesis of CEP-5214 emerged from systematic structure-activity relationship studies of 9-alkoxymethyl-12-(3-hydroxypropyl)indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-ones, which identified the optimal combination of isopropoxymethyl substitution at the 9-position and hydroxypropyl functionality at the 12-position for maximal vascular endothelial growth factor receptor 2 inhibitory activity. The conversion to CEP-7055 involves the formation of an ester bond between the terminal hydroxyl group of the propyl chain and N,N-dimethylglycine, creating a readily hydrolyzable prodrug linkage.
The prodrug design strategy employed for CEP-7055 represents a classic example of ester prodrug technology, where the parent drug is temporarily masked through esterification to improve pharmaceutical properties. Upon oral administration, the ester bond undergoes hydrolysis by endogenous esterases, releasing the active parent compound CEP-5214 systemically. This approach effectively circumvents the solubility limitations of CEP-5214 while maintaining equivalent biological activity after in vivo conversion. The N,N-dimethylglycine ester was specifically selected based on its favorable hydrolysis kinetics and the benign nature of the released N,N-dimethylglycine byproduct.
Pharmacokinetic evaluation in rodent models demonstrated that the prodrug strategy successfully achieved enhanced plasma levels of the active compound CEP-5214 following oral administration of CEP-7055 compared to direct administration of the parent compound. The conversion ratio indicates that 1.19 milligrams per kilogram of CEP-7055 prodrug is equivalent to 1.0 milligram per kilogram of the active CEP-5214, reflecting the molecular weight contribution of the ester moiety. This bioconversion efficiency validates the effectiveness of the prodrug approach in delivering therapeutically relevant concentrations of the active compound.
The physicochemical characterization of CEP-7055 reveals significantly enhanced aqueous solubility compared to the parent compound CEP-5214, directly addressing the primary limitation that necessitated prodrug development. The incorporation of the N,N-dimethylglycine ester functionality introduces polar character through the tertiary amine nitrogen and ester carbonyl oxygen, facilitating hydrogen bonding interactions with water molecules and substantially improving dissolution characteristics. This enhanced solubility profile enables the preparation of stable aqueous formulations suitable for oral administration, typically utilizing 1% aqueous acetic acid as the formulation vehicle.
The stability profile of CEP-7055 under physiological conditions demonstrates controlled hydrolysis kinetics appropriate for prodrug function. In vitro stability studies conducted in 50 millimolar 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffer at physiological pH 7.2 revealed negligible hydrolysis over a 15-minute incubation period, indicating that the ester linkage remains intact under the conditions of biochemical assays. This stability characteristic ensures that the observed inhibitory activity in cell-free kinase assays reflects the intrinsic activity of the prodrug rather than spontaneous conversion to the parent compound during the assay procedure.
The molecular weight of 525.638 daltons positions CEP-7055 within the favorable range for oral drug absorption according to Lipinski's rule of five guidelines for drug-like properties. The compound maintains appropriate molecular size while incorporating the necessary structural complexity for selective vascular endothelial growth factor receptor inhibition. The achiral nature of the molecule eliminates stereochemical complexity and associated analytical challenges in pharmaceutical development and quality control.
The chemical stability of CEP-7055 under standard storage conditions supports its development as a viable pharmaceutical entity. The compound demonstrates acceptable stability when stored at standard pharmaceutical storage temperature of -20°C, maintaining chemical integrity and potency over extended periods. The crystalline form exhibits good handling characteristics and demonstrates resistance to degradation under ambient laboratory conditions, facilitating both research applications and potential pharmaceutical manufacturing processes.
| Physicochemical Property | Specification |
|---|---|
| Aqueous Solubility | Enhanced vs. parent compound |
| Storage Temperature | -20°C |
| Buffer Stability (pH 7.2) | Stable for >15 minutes |
| Formulation Vehicle | 1% aqueous acetic acid |
| Hydrolysis Rate | Minimal under assay conditions |
| Molecular Complexity | Drug-like characteristics |
| Crystalline Stability | Stable under ambient conditions |
CEP-7055 functions as a fully synthetic, orally active N,N-dimethylglycine ester prodrug of CEP-5214, a C3-(isopropylmethoxy) fused pyrrolocarbazole compound that exhibits potent pan-vascular endothelial growth factor receptor kinase inhibitory activity [1] [2]. The compound's primary mechanism of action involves competitive inhibition of adenosine triphosphate binding to the kinase domain of vascular endothelial growth factor receptors, thereby preventing autophosphorylation and subsequent downstream signaling cascades that lead to angiogenesis [1].
CEP-5214, the active metabolite of CEP-7055, demonstrates exceptional potency against all three vascular endothelial growth factor receptor subtypes in biochemical kinase assays. Multiple studies have reported consistent inhibition profiles, with CEP-5214 displaying IC50 values of 16 nanomolar for VEGFR1/FLT-1, 8 nanomolar for VEGFR2/KDR, and 4 nanomolar for VEGFR3/FLT-4 [2] [4]. Alternative measurements have shown slightly different values of 18 nanomolar, 12 nanomolar, and 17 nanomolar for VEGFR2/KDR, VEGFR1/FLT-1, and VEGFR3/FLT-4, respectively [1] [5].
The prodrug CEP-7055 exhibits somewhat reduced potency compared to its parent compound, with IC50 values of 74 nanomolar for VEGFR1/FLT-1, 18 nanomolar for VEGFR2/KDR, and 8 nanomolar for VEGFR3/FLT-4 [6]. This differential potency between the prodrug and active metabolite is attributed to the requirement for ester hydrolysis to release the active CEP-5214 compound [7] [2]. The Hill slopes for both CEP-5214 and CEP-7055 inhibition of human VEGFR2/KDR kinase demonstrate typical competitive inhibition kinetics, consistent with adenosine triphosphate-competitive binding [6].
Table 1: Biochemical Inhibition Profiles of CEP-5214 and CEP-7055 Against VEGF Receptors
| VEGF Receptor Subtype | CEP-5214 IC50 (nM) | CEP-7055 IC50 (nM) | Alternative CEP-5214 Values (nM) | Cellular Activity IC50 (nM) |
|---|---|---|---|---|
| VEGFR1/FLT-1 | 16 | 74 | 18 | ~10 (HUVEC) |
| VEGFR2/KDR | 8 | 18 | 12 | ~10 (HUVEC) |
| VEGFR3/FLT-4 | 4 | 8 | 17 | Not specified |
CEP-5214 exhibits notable selectivity for vascular endothelial growth factor receptors compared to other tyrosine kinases, although it demonstrates some cross-reactivity with structurally related receptor tyrosine kinases. The compound shows moderate inhibition of c-Kit, PDGFR-β, and FGFR-1 kinases, with IC50 values of 57 nanomolar, 128 nanomolar, and 162 nanomolar, respectively [6]. These values represent 7.1-fold, 16-fold, and 20.3-fold selectivity relative to VEGFR2/KDR inhibition.
Importantly, CEP-5214 demonstrates good selectivity against numerous other tyrosine and serine/threonine kinases, including protein kinase C, Tie2, TrkA, CDK1, p38, JNK, and insulin receptor kinase [2] [4] [8]. The selectivity margins for these kinases exceed 100-fold compared to vascular endothelial growth factor receptor inhibition, indicating minimal off-target effects at therapeutically relevant concentrations. The compound also functions as a potent inhibitor of MLK1, MLK2, and MLK3 kinases, though specific IC50 values for these targets have not been fully characterized [6].
Table 2: Selectivity Profile of CEP-5214 Against Non-VEGFR Kinases
| Kinase Target | CEP-5214 IC50 (nM) | Selectivity vs VEGFR2 |
|---|---|---|
| c-Kit | 57 | 7.1-fold |
| PDGFR-β | 128 | 16-fold |
| FGFR-1 | 162 | 20.3-fold |
| MLK1 | Potent inhibitor | Not specified |
| MLK2 | Potent inhibitor | Not specified |
| MLK3 | Potent inhibitor | Not specified |
| PKC | Good selectivity | >100-fold |
| Tie2 | Good selectivity | >100-fold |
| TrkA | Good selectivity | >100-fold |
| CDK1 | Good selectivity | >100-fold |
| p38 | Good selectivity | >100-fold |
| JNK | Good selectivity | >100-fold |
| IRK | Good selectivity | >100-fold |
CEP-5214 effectively inhibits vascular endothelial growth factor-stimulated VEGFR2/KDR autophosphorylation in human umbilical vein endothelial cells with an IC50 of approximately 10 nanomolar [1] [5]. This cellular activity closely corresponds to the biochemical enzyme inhibition data, demonstrating that the compound maintains its potency in cellular environments. The inhibition of receptor autophosphorylation represents a critical interruption of the vascular endothelial growth factor signaling cascade, as autophosphorylation is essential for recruiting downstream signaling proteins and initiating angiogenic responses [9].
In transformed SVR endothelial cells, CEP-5214 demonstrates equivalent inhibition of murine FLK-1 autophosphorylation, indicating cross-species activity and suggesting that the compound's mechanism of action is conserved across different endothelial cell types [1] [6]. This broad activity profile supports the compound's utility in preclinical animal models and suggests potential clinical efficacy across diverse patient populations.
The compound's cellular activity extends beyond simple receptor inhibition to encompass the disruption of multiple downstream signaling pathways. Vascular endothelial growth factor receptor activation typically triggers phosphatidylinositol 3-kinase/Akt survival pathways, mitogen-activated protein kinase proliferation cascades, and phospholipase C-gamma-mediated cellular responses [9]. By blocking initial receptor autophosphorylation, CEP-5214 effectively prevents activation of these complex signaling networks that collectively promote endothelial cell survival, proliferation, and migration.
CEP-5214 demonstrates potent anti-angiogenic activity in multiple in vitro and ex vivo model systems designed to assess endothelial differentiation and microvessel formation. In human umbilical vein endothelial cell capillary tube formation assays performed on Matrigel, the compound exhibits dose-related inhibition at low nanomolar concentrations [1] [6]. This assay system recapitulates key aspects of angiogenesis, including endothelial cell attachment, migration, alignment, and tube formation, making it a valuable predictor of in vivo anti-angiogenic activity [10] [11].
Rat aortic ring explant cultures provide an ex vivo model system that incorporates the complexity of native vascular architecture while maintaining experimental control. In these cultures, CEP-5214 produces dose-related inhibition of microvessel growth, with new vascular channels radiating from the aortic explants being significantly reduced in the presence of the compound [1] [12]. The aortic ring model is particularly valuable because it preserves the natural interaction between endothelial cells and supporting stromal elements, including smooth muscle cells and extracellular matrix components that are essential for physiological angiogenesis.
Importantly, the anti-angiogenic activity of CEP-5214 in these bioassays occurs in the absence of apparent cytotoxicity, indicating that the compound's effects result from specific inhibition of angiogenic signaling rather than general cellular toxicity [1] [6]. This selectivity for angiogenic processes over general cell viability represents a critical therapeutic advantage, as it suggests the potential for achieving anti-angiogenic efficacy without significant effects on normal cellular function.
In vivo studies using porcine aortic endothelial cell-vascular endothelial growth factor/basic fibroblast growth factor-Matrigel implants in nude mice demonstrate that oral administration of CEP-7055 produces dose-related reductions in neovascularization, with maximum inhibition reaching 82% [1]. These implant models bridge the gap between in vitro cellular assays and complex tumor models, providing direct evidence of the compound's ability to inhibit angiogenesis in a physiologically relevant environment.
Table 3: Anti-Angiogenic Activity of CEP-5214/CEP-7055 in Cellular and Animal Models
| Assay System | CEP-5214/CEP-7055 Activity | Cytotoxicity | Model Type |
|---|---|---|---|
| HUVEC VEGFR2 autophosphorylation | IC50 ~10 nM | Absent | Cellular |
| SVR endothelial cells FLK-1 autophosphorylation | Equivalent inhibition to HUVEC | Not specified | Cellular |
| HUVEC capillary tube formation on Matrigel | Low nanomolar inhibition | Absent | In vitro |
| Rat aortic ring explant microvessel growth | Dose-related inhibition | Absent | Ex vivo |
| PAEC-VEGF/bFGF-Matrigel implants (in vivo) | Maximum 82% inhibition (CEP-7055) | Not specified | In vivo |